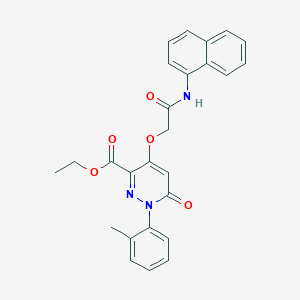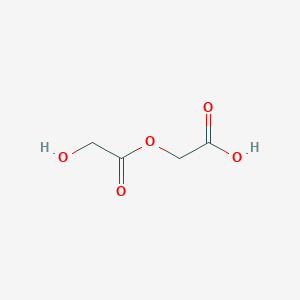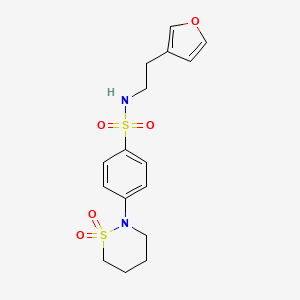![molecular formula C27H27ClN2O2 B2386031 (E)-N-[4-(3-chloro-1-adamantyl)phenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide CAS No. 304645-59-8](/img/structure/B2386031.png)
(E)-N-[4-(3-chloro-1-adamantyl)phenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(E)-N-[4-(3-chloro-1-adamantyl)phenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide” is a complex organic molecule. It contains an adamantyl group, which is a type of bulky, three-dimensional structure that can influence the compound’s physical and chemical properties . The compound also contains a phenyl group, a cyano group, and a methoxyphenyl group, all of which can contribute to its reactivity and potential uses.
Molecular Structure Analysis
The E-Z system for naming alkenes could be used to describe the geometry of this compound . The E-Z system analyzes the two substituents attached to each carbon in the double bond and assigns each either a high or low priority. If the higher priority group on both carbons in the double bond is on the same side, the alkene is said to have a Z isomer (from German zusammen = together) .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the cyano group could undergo reactions such as hydrolysis, reduction, or nucleophilic substitution . The phenyl and methoxyphenyl groups could participate in electrophilic aromatic substitution reactions .Mechanism of Action
The CB1 receptor is a G protein-coupled receptor that is primarily found in the brain and peripheral tissues. When activated by endocannabinoids or exogenous cannabinoids, such as THC, CB1 receptors modulate various physiological processes. (E)-N-[4-(3-chloro-1-adamantyl)phenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide blocks the activity of CB1 receptors by binding to them and preventing the activation of downstream signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in preclinical studies. For example, it has been shown to reduce food intake and body weight in rats, suggesting that CB1 receptors play a role in regulating appetite and metabolism. This compound has also been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and morphine, suggesting that CB1 receptors play a role in drug addiction.
Advantages and Limitations for Lab Experiments
One advantage of using (E)-N-[4-(3-chloro-1-adamantyl)phenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide in lab experiments is that it is a selective CB1 receptor antagonist, which means it specifically targets CB1 receptors without affecting other receptors in the endocannabinoid system. This allows researchers to study the specific role of CB1 receptors in various physiological processes. One limitation of using this compound is that it may have off-target effects, which means it may affect other receptors or signaling pathways that are not directly related to CB1 receptors.
Future Directions
There are several future directions for research using (E)-N-[4-(3-chloro-1-adamantyl)phenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide. One area of interest is the role of CB1 receptors in pain and inflammation. This compound has been shown to reduce pain and inflammation in preclinical studies, suggesting that CB1 receptors may be a target for the development of new pain medications. Another area of interest is the role of CB1 receptors in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. This compound has been shown to improve cognitive function and reduce neuroinflammation in preclinical models of these diseases, suggesting that CB1 receptors may be a target for the development of new treatments.
Synthesis Methods
The synthesis of (E)-N-[4-(3-chloro-1-adamantyl)phenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide involves several steps, including the reaction of 3-chloroadamantane with 4-aminobenzonitrile, followed by the reaction of the resulting compound with 4-methoxybenzaldehyde. The final step involves the reaction of the resulting compound with acetic anhydride to yield the final product.
Scientific Research Applications
(E)-N-[4-(3-chloro-1-adamantyl)phenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide has been extensively used in scientific research to study the endocannabinoid system, which is a complex system of receptors and neurotransmitters that regulate various physiological processes, including pain, appetite, mood, and memory. This compound is a selective CB1 receptor antagonist, which means it blocks the activity of CB1 receptors in the brain and peripheral tissues.
Properties
IUPAC Name |
(E)-N-[4-(3-chloro-1-adamantyl)phenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27ClN2O2/c1-32-24-8-2-18(3-9-24)11-21(16-29)25(31)30-23-6-4-22(5-7-23)26-12-19-10-20(13-26)15-27(28,14-19)17-26/h2-9,11,19-20H,10,12-15,17H2,1H3,(H,30,31)/b21-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKNCIDWHQQPVIT-SRZZPIQSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)(C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)(C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 3-methyl-[1,2]oxazolo[5,4-b]pyridine-6-carboxylate](/img/structure/B2385949.png)

![(2S)-2-[(4-chlorobenzoyl)amino]-3-phenylpropanoic acid](/img/structure/B2385951.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N'-(4-hydroxy-3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide](/img/structure/B2385953.png)




methanone](/img/structure/B2385962.png)


![5-(5-Ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carbonyl chloride](/img/structure/B2385965.png)

![Methyl (E)-4-[[4-(2,4-difluorophenyl)oxan-4-yl]amino]-4-oxobut-2-enoate](/img/structure/B2385969.png)
